molecular formula C14H23NO3 B11088537 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide

2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide

Cat. No.: B11088537
M. Wt: 253.34 g/mol
InChI Key: PFOHMOSUHWDDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a lactone and a cyclohexane ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide typically involves the reaction of 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, hydroxyl derivatives, and oxo derivatives.

Scientific Research Applications

2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide is unique due to its tert-butylamide group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

N-tert-butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C14H23NO3/c1-13(2,3)15-12(17)10-9-11(16)18-14(10)7-5-4-6-8-14/h10H,4-9H2,1-3H3,(H,15,17)

InChI Key

PFOHMOSUHWDDIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CC(=O)OC12CCCCC2

Origin of Product

United States

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